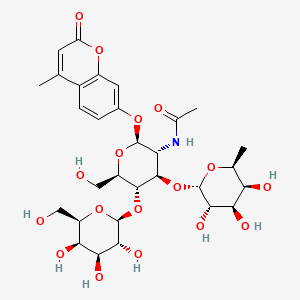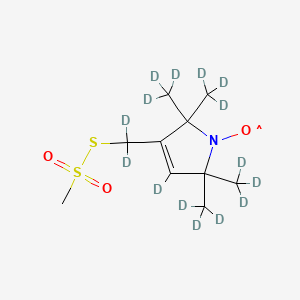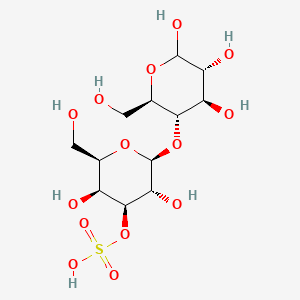
Lactose-3'-sulfate
描述
Lactose-3’-sulfate, also known as 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-D-glucose, is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
Lactose-3’-sulfate can be synthesized through the sulfation of lactose. The process involves the selective sulfation of the primary hydroxy groups of lactose. One common method includes treating lactose with a sulfating agent such as sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction typically takes 24 hours to complete, resulting in the formation of lactose-3’-sulfate .
Industrial Production Methods
Industrial production of lactose-3’-sulfate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfation reaction is carefully monitored, and the product is purified using techniques such as crystallization and chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Lactose-3’-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to lactose.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Lactose.
Substitution: Various substituted lactose derivatives.
科学研究应用
Lactose-3’-sulfate has a wide range of applications in scientific research:
Chemistry: It is used to study the structural requirements for binding and recognition by proteins such as lectins.
Biology: It plays a role in cell adhesion and pathogen recognition.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of lactose-free products and as a reagent in various biochemical assays.
作用机制
Lactose-3’-sulfate exerts its effects by interacting with specific proteins and enzymes involved in glycan recognition and metabolism. It binds to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction plays a crucial role in cell-cell communication, immune response, and pathogen recognition .
相似化合物的比较
Similar Compounds
Lactose-6’-sulfate: Another sulfated derivative of lactose with similar properties but different sulfation position.
Lactulose: A synthetic disaccharide used as a laxative and in the treatment of hepatic encephalopathy.
Lactose: The parent compound, a disaccharide composed of glucose and galactose.
Uniqueness
Lactose-3’-sulfate is unique due to its specific sulfation at the 3’ position of the galactose moiety. This specific modification imparts distinct biochemical properties, making it a valuable tool in glycobiology research .
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFTLRVVIHHOO-YAEJXKJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857915 | |
| Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159358-51-7 | |
| Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


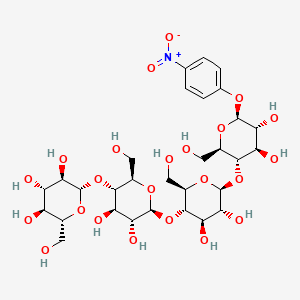
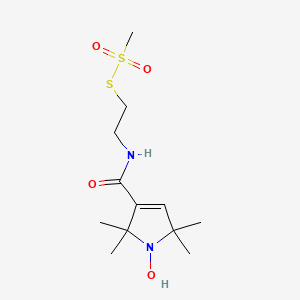
![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)
![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
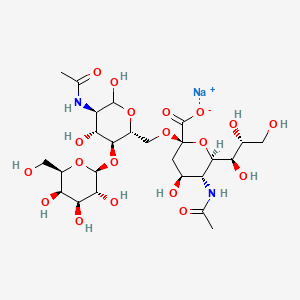
![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)
![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
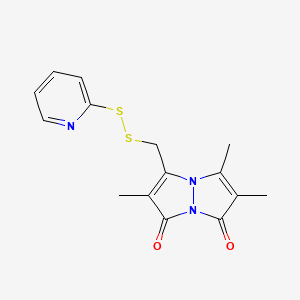
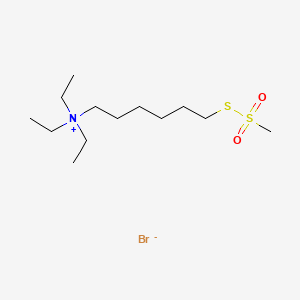
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
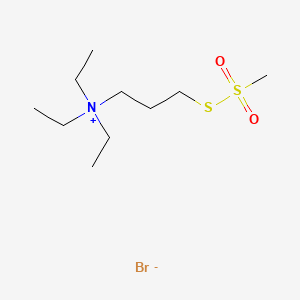
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
